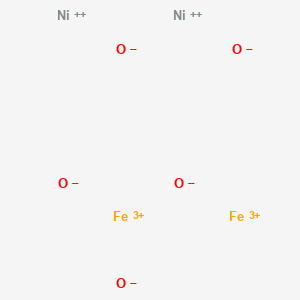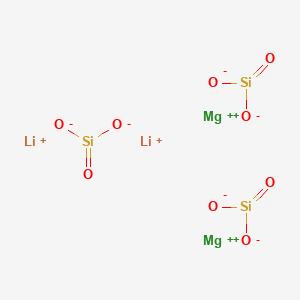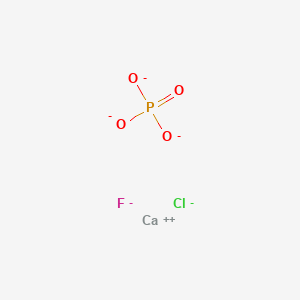![molecular formula C18H14N4O2 B1583209 N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide CAS No. 55119-42-1](/img/structure/B1583209.png)
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide
Overview
Description
“N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide” is a chemical compound with the molecular formula C18H14N4O2 . It has a molecular weight of 318.32900 .
Physical And Chemical Properties Analysis
“N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide” has a density of 1.362g/cm3 and a boiling point of 392.8ºC at 760 mmHg . The melting point was not available in the resources .Scientific Research Applications
Metal-Organic Frameworks (MOFs) Construction
N,N’-(1,4-Phenylene)diisonicotinamide: is utilized in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with high porosity and have potential applications in gas storage, separation, and catalysis .
CO2 Capture and Separation
This compound has been identified as a key component in the development of a robust ultra-microporous MOF designed for efficient CO2 capture . The MOF, known as Cu(bpfb)(bdc), exhibits excellent performance in CO2/N2 separation, which is crucial for reducing greenhouse gas emissions .
Research and Development (R&D)
N,N’-(1,4-Phenylene)diisonicotinamide: is recommended for use in R&D settings, particularly for the development of new compounds and materials with unique properties .
properties
IUPAC Name |
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h1-12H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBSQVONILYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319023 | |
| Record name | MLS000758532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide | |
CAS RN |
55119-42-1 | |
| Record name | MLS000758532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000758532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide contribute to the CO2 capture ability of the MOF?
A1: N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide (bpfb) plays a crucial role in constructing the robust, ultra-microporous structure of the MOF, Cu(bpfb)(bdc) []. This MOF exhibits dual pore sizes due to its double-interpenetrated framework, formed by the staggered arrangement of two independent frameworks []. These narrow ultra-micropores, measuring 3.4 × 5.0 and 4.2 × 12.8 Å2, enhance CO2 capture through size-selective adsorption []. The bpfb ligand, with its specific geometry and arrangement of nitrogen and oxygen atoms, contributes to the pore dimensions and creates favorable binding sites for CO2 molecules within the MOF structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)
